molecular formula C15H22N2O4S B492782 N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide CAS No. 690245-97-7

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

Cat. No.: B492782
CAS No.: 690245-97-7
M. Wt: 326.4g/mol
InChI Key: USOXBDVQIVJLBB-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a chemical compound with the molecular formula C15H22N2O4S It is known for its unique structure, which includes an azepane ring, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-(1-azepanyl)-2-oxoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The azepane ring and the sulfonamide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)ethyl methacrylate
  • N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide
  • N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-3-chloro-4-methoxybenzenesulfonamide

Uniqueness

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-13-7-6-8-14(11-13)22(19,20)16-12-15(18)17-9-4-2-3-5-10-17/h6-8,11,16H,2-5,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXBDVQIVJLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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